3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
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Overview
Description
3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a fluorobenzyl group, and a pyrrolidine carboxamide framework. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The bromopyridine intermediate undergoes nucleophilic substitution with a suitable nucleophile, such as a hydroxyl group, to form the pyridine-oxy moiety.
Amidation: The resulting intermediate is then reacted with 4-fluorobenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Similar Compounds
3-((3-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide: Similar structure with a chlorine atom instead of bromine.
3-((3-bromopyridin-2-yl)oxy)-N-(4-methylbenzyl)pyrrolidine-1-carboxamide: Similar structure with a methyl group instead of fluorine.
3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide: Similar structure with a piperidine ring instead of pyrrolidine.
Uniqueness
The uniqueness of 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c18-15-2-1-8-20-16(15)24-14-7-9-22(11-14)17(23)21-10-12-3-5-13(19)6-4-12/h1-6,8,14H,7,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXECLQWVFVVCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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